molecular formula C7H6ClIN2O B13661483 5-Chloro-2-iodobenzohydrazide

5-Chloro-2-iodobenzohydrazide

Katalognummer: B13661483
Molekulargewicht: 296.49 g/mol
InChI-Schlüssel: HARPZABLMDGRPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-iodobenzohydrazide is a chemical compound belonging to the hydrazide-hydrazones class. It is derived from 5-chloro-2-iodobenzoic acid and is known for its potential biological activities, including antimicrobial and cytotoxic properties. The compound’s molecular formula is C7H5ClIN2O, and it has a molecular weight of 296.49 g/mol .

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-iodobenzohydrazide typically involves the following steps:

    Starting Material: The process begins with 5-chloro-2-iodobenzoic acid.

    Hydrazide Formation: The acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

    Purification: The product is then purified through recrystallization.

Industrial production methods often involve optimizing reaction conditions to improve yield and reduce costs. For instance, using cheap starting materials and efficient reaction steps can make the process more suitable for large-scale production .

Analyse Chemischer Reaktionen

5-Chloro-2-iodobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogens.

    Condensation Reactions: The compound can form hydrazones through condensation with aldehydes or ketones.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common reagents used in these reactions include hydrazine hydrate, aldehydes, ketones, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-iodobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Research indicates its potential as an anticancer agent due to its cytotoxic properties.

    Industry: It is used in the development of new materials and as a reagent in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-iodobenzohydrazide involves its interaction with biological targets, leading to antimicrobial and cytotoxic effects. The compound can inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various molecular pathways .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-iodobenzohydrazide can be compared with other similar compounds such as:

    2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the hydrazide group, making it less reactive in certain condensation reactions.

    5-Chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its combination of halogens and the hydrazide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H6ClIN2O

Molekulargewicht

296.49 g/mol

IUPAC-Name

5-chloro-2-iodobenzohydrazide

InChI

InChI=1S/C7H6ClIN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI-Schlüssel

HARPZABLMDGRPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.